Ethyl 4-({2-[(2,6-diethylphenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate
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Overview
Description
Ethyl 4-({2-[(2,6-diethylphenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
The synthesis of Ethyl 4-({2-[(2,6-diethylphenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate involves several steps. One common synthetic route includes the reaction of 2,6-diethylphenyl isothiocyanate with 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline to form an intermediate. This intermediate is then reacted with ethyl 4-hydroxybenzoate under specific conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
Ethyl 4-({2-[(2,6-diethylphenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Mechanism of Action
The mechanism of action of Ethyl 4-({2-[(2,6-diethylphenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate involves its interaction with specific molecular targets. For example, it has been shown to inhibit biotin carboxylase, an enzyme involved in fatty acid synthesis, by binding to the biotin binding site in the presence of ADP . This inhibition can lead to antibacterial effects against certain bacteria.
Comparison with Similar Compounds
Ethyl 4-({2-[(2,6-diethylphenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate can be compared with other similar compounds such as:
Ethyl 4-{[(2,2-diethoxyethyl)carbamothioyl]amino}benzoate: Similar in structure but with different substituents, leading to variations in chemical properties and applications.
Ethyl N-(2,6-diethylphenyl)carbamate: Another related compound with different functional groups, affecting its reactivity and uses. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C32H38N2O5S |
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Molecular Weight |
562.7 g/mol |
IUPAC Name |
ethyl 4-[[2-[(2,6-diethylphenyl)carbamothioyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate |
InChI |
InChI=1S/C32H38N2O5S/c1-6-21-10-9-11-22(7-2)30(21)33-32(40)34-17-16-24-18-28(36-4)29(37-5)19-26(24)27(34)20-39-25-14-12-23(13-15-25)31(35)38-8-3/h9-15,18-19,27H,6-8,16-17,20H2,1-5H3,(H,33,40) |
InChI Key |
LWIRABBAPDEHLI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=S)N2CCC3=CC(=C(C=C3C2COC4=CC=C(C=C4)C(=O)OCC)OC)OC |
Origin of Product |
United States |
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